Superior Antibacterial Potency of Enmein-Derived Hybrids Against Gram-Positive Bacteria Relative to Oridonin
Enmein-type diterpenoid hybrids, specifically nitric oxide (NO)-donor derivatives, demonstrate markedly superior antibacterial activity against S. aureus and B. subtilis when compared to the parent compound oridonin. The enmein-type hybrids 9b and 9d achieve minimal inhibitory concentrations (MICs) of 4 μg/mL and 2 μg/mL against S. aureus and B. subtilis, respectively, whereas oridonin exhibits MICs of 32 μg/mL against both organisms [1].
| Evidence Dimension | Antibacterial potency (Minimal Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Enmein-type NO-donor hybrid (9b/9d): MIC = 4 μg/mL (S. aureus), MIC = 2 μg/mL (B. subtilis) |
| Comparator Or Baseline | Oridonin: MIC = 32 μg/mL (both S. aureus and B. subtilis) |
| Quantified Difference | Enmein-type hybrid exhibits 8-fold higher potency against S. aureus and 16-fold higher potency against B. subtilis |
| Conditions | In vitro antibacterial susceptibility testing; strains: S. aureus and B. subtilis; reported in μM and μg/mL |
Why This Matters
Procurement of enmein-type scaffolds enables the development of antibacterial agents with a substantially lower effective concentration, critical for studies targeting drug-resistant Gram-positive infections.
- [1] Li, D., et al. (2016). Synthesis, Biological Activity, and Apoptotic Properties of NO-Donor/Enmein-Type ent-Kauranoid Hybrids. International Journal of Molecular Sciences, 17(6), 747. View Source
